molecular formula C9H12N2O2 B091228 2-Amino-N-(benzyloxy)-acetamide CAS No. 16975-23-8

2-Amino-N-(benzyloxy)-acetamide

Cat. No.: B091228
CAS No.: 16975-23-8
M. Wt: 180.2 g/mol
InChI Key: ADTJHTYWRYNWNF-UHFFFAOYSA-N
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Description

2-Amino-N-(benzyloxy)-acetamide is an organic compound that features an amino group, a benzyloxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(benzyloxy)-acetamide typically involves the reaction of benzyl alcohol with chloroacetyl chloride to form benzyloxyacetyl chloride. This intermediate is then reacted with ammonia or an amine to yield the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(benzyloxy)-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted amides .

Scientific Research Applications

Medicinal Chemistry

2-Amino-N-(benzyloxy)-acetamide has been investigated as a potential lead compound for the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets.

  • Antimicrobial Activity : Studies have shown that derivatives of acetamide compounds exhibit significant antibacterial properties. For instance, modifications to the acetamide structure have been linked to enhanced inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics .

Cancer Research

Research indicates that this compound may have anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in various models:

  • Mechanism of Action : The compound may act by interfering with cellular signaling pathways involved in tumor growth or by inducing apoptosis in cancer cells . For example, studies have reported its efficacy against prostate and lung cancer cell lines, suggesting it could be a candidate for further development in cancer therapeutics .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor:

  • Aminoacyl-tRNA Synthetase Inhibition : Specific derivatives of this compound have been identified as inhibitors of bacterial aminoacyl-tRNA synthetases, which are crucial for protein synthesis in bacteria. This inhibition can lead to antibacterial effects, making it a promising area for antibiotic development .

Case Studies and Research Findings

Study TitleFocusFindings
Discovery of Novel Acetamide-Based Heme Oxygenase-1 InhibitorsAnticancer ActivityIdentified compounds with significant potency against HO-1, showing potential for cancer treatment .
Antibacterial Potential of Novel Acetamide DerivativesAntimicrobial ActivityDemonstrated effectiveness against resistant bacterial strains through structural modifications .
Inhibition of Bacterial Aminoacyl-tRNA SynthetaseEnzyme InhibitionFound that certain derivatives selectively inhibit bacterial growth by targeting aminoacyl-tRNA synthetases .

Mechanism of Action

The mechanism of action of 2-Amino-N-(benzyloxy)-acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby exerting anti-inflammatory effects .

Biological Activity

Overview

2-Amino-N-(benzyloxy)-acetamide is an organic compound characterized by the presence of an amino group, a benzyloxy group, and an acetamide moiety. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl alcohol with chloroacetyl chloride to form benzyloxyacetyl chloride. This intermediate is then reacted with ammonia or an amine to yield the final product. Common reagents used in this process include triethylamine as a base to neutralize hydrochloric acid produced during the reaction.

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial activity. A study evaluating similar compounds demonstrated that derivatives with benzyloxy groups exhibited significant inhibition against Mycobacterium tuberculosis, suggesting a promising avenue for further investigation into its use as an antimicrobial agent .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, likely due to its ability to inhibit cyclooxygenase enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

Anticonvulsant Activity

In related studies, compounds with structural similarities have shown anticonvulsant activity. For instance, N-benzyl derivatives with acetamido groups provided significant protection against seizures induced by maximal electroshock in animal models. This suggests that this compound may also possess similar protective effects against seizures .

The biological effects of this compound are attributed to its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors involved in inflammatory pathways and microbial resistance mechanisms. Further studies are required to elucidate the precise molecular interactions and pathways involved in its activity .

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against M. tuberculosis strains (MIC values ranging from 5.9 to 23.4 µM) using derivatives similar to this compound .
Study 2Anti-inflammatory EffectsIdentified inhibition of cyclooxygenase enzymes leading to decreased inflammation markers in vitro.
Study 3Anticonvulsant ActivityShowed protection against MES-induced seizures in rodent models; suggested potential for anticonvulsant applications .

Comparison with Similar Compounds

This compound can be compared with other compounds featuring similar functional groups:

Compound Structure Biological Activity
2-Amino-N-phenethylbenzamideAmino group + phenethyl groupAntimicrobial, anti-inflammatory
N-(4-(Benzyloxy)benzyl)-4-aminoquinolineQuinoline structure + benzyloxy groupAntimycobacterial
IbutamorenGrowth hormone secretagogueAnabolic effects

Properties

IUPAC Name

2-amino-N-phenylmethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-6-9(12)11-13-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTJHTYWRYNWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563115
Record name N-(Benzyloxy)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16975-23-8
Record name N-(Benzyloxy)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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